Lopinavir Metabolite M-3/M-4 Lopinavir Metabolite M-3/M-4 A major metabolite of Lopinavir.
Lopinavir M-3/M-4 is a Lopinavir secondary metabolite.
Brand Name: Vulcanchem
CAS No.: 357275-54-8
VCID: VC0533539
InChI: InChI=1S/C37H48N4O6/c1-24(2)34(41-19-18-32(43)40-37(41)46)36(45)38-29(20-27-14-7-5-8-15-27)22-31(42)30(21-28-16-9-6-10-17-28)39-33(44)23-47-35-25(3)12-11-13-26(35)4/h5-17,24,29-32,34,42-43H,18-23H2,1-4H3,(H,38,45)(H,39,44)(H,40,46)/t29-,30-,31-,32?,34-/m0/s1
SMILES: CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCC(NC4=O)O)O
Molecular Formula: C37H48N4O6
Molecular Weight: 644.8 g/mol

Lopinavir Metabolite M-3/M-4

CAS No.: 357275-54-8

Cat. No.: VC0533539

Molecular Formula: C37H48N4O6

Molecular Weight: 644.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Lopinavir Metabolite M-3/M-4 - 357275-54-8

Specification

CAS No. 357275-54-8
Molecular Formula C37H48N4O6
Molecular Weight 644.8 g/mol
IUPAC Name (2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(4-hydroxy-2-oxo-1,3-diazinan-1-yl)-3-methylbutanamide
Standard InChI InChI=1S/C37H48N4O6/c1-24(2)34(41-19-18-32(43)40-37(41)46)36(45)38-29(20-27-14-7-5-8-15-27)22-31(42)30(21-28-16-9-6-10-17-28)39-33(44)23-47-35-25(3)12-11-13-26(35)4/h5-17,24,29-32,34,42-43H,18-23H2,1-4H3,(H,38,45)(H,39,44)(H,40,46)/t29-,30-,31-,32?,34-/m0/s1
Standard InChI Key HECSHMHYHYDFLR-AILSMDFESA-N
Isomeric SMILES CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCC(NC4=O)O)O
SMILES CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCC(NC4=O)O)O
Canonical SMILES CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCC(NC4=O)O)O
Appearance Solid powder

Introduction

Chemical Characterization of Lopinavir Metabolite M-3/M-4

Structural Identification

Lopinavir Metabolite M-3/M-4 (CAS 221553-72-6) is a diastereomeric pair resulting from the oxidation of lopinavir’s C-4 position. The molecular formula is C₃₇H₄₈N₄O₆, with a molecular weight of 644.80 g/mol . The metabolites retain lopinavir’s core structure—a hydroxyethylene scaffold mimicking the peptide linkage targeted by HIV-1 protease—but feature hydroxylation at the C-4 carbon, altering stereochemistry and physicochemical properties .

The SMILES notation (CC(C)C@HC(=O)NC@HCc4ccccc4) and InChI key (InChI=1S/C37H48N4O6/c1-24(2)34(41-19-18-33(43)40-36(41)45)35(44)38-29(20-27-14-7-5-8-15-27)22-32(42)31(21-28-16-9-6-10-17-28)39-37(46)47-23-30-25(3)12-11-13-26(30)4/h5-17,24,29,31-34,42-43H,18-23H2,1-4H3,(H,38,44)(H,39,46)(H,40,45)/t29-,31-,32-,33?,34-/m0/s1) provide precise stereochemical details, confirming the metabolites’ configuration as (2S,3S,5S)-3-hydroxy derivatives .

Physicochemical Properties

PropertyValueSource
Molecular Weight644.80 g/mol
Accurate Mass644.3574
SolubilityLipid-soluble
Protein Binding>98% (primarily α1-acid glycoprotein)
Storage Conditions-20°C, protected from light

The metabolites’ lipid solubility facilitates intracellular accumulation, with an intracellular-to-plasma concentration ratio of 1.18, enhancing their persistence in HIV reservoir sites .

Metabolic Pathways and Pharmacokinetics

Biotransformation Mechanisms

Lopinavir undergoes extensive hepatic metabolism via CYP3A4/5 isoforms, with ritonavir coadministration inhibiting this pathway to boost lopinavir’s bioavailability . M-3/M-4 formation involves C-4 hydroxylation, a primary oxidative step yielding metabolites detectable in plasma within 4 hours post-dose . In vitro studies identify 12 oxidative metabolites, but M-3/M-4 dominate, constituting ~89% of plasma radioactivity in radiolabeled studies .

Pharmacokinetic Profile

  • Elimination Half-Life: 6.9 ± 2.2 hours (vs. 4–6 hours for parent lopinavir) .

  • Excretion: 82.6 ± 2.5% fecal, 10.4 ± 2.3% urinary, with <2% as unchanged drug .

  • Volume of Distribution: 16.9 L, reflecting extensive tissue penetration .

Ritonavir’s CYP3A inhibition increases lopinavir’s AUC by 15–20-fold, indirectly elevating M-3/M-4 levels . Genetic polymorphisms in CYP3A4/5 significantly alter metabolite kinetics, necessitating personalized dosing in slow metabolizers .

Analytical Methods for Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS remains the gold standard for quantifying M-3/M-4 in biological matrices. Method validation studies report:

ParameterValueSource
Linear Range1–1,000 ng/mL
Lower Limit of Quantification0.5 ng/mL
Precision (CV%)<15%
Extraction Recovery85–95%

Metabolite standards (e.g., TRC-L469490-1MG) enable precise calibration, critical for pharmacokinetic studies assessing drug-drug interactions .

Clinical Applications

M-3/M-4 levels correlate with lopinavir’s therapeutic efficacy and toxicity risk. Elevated metabolite concentrations in CYP3A5 expressers predict faster lopinavir clearance, requiring dose adjustments . Conversely, hepatic impairment reduces metabolite clearance, increasing adverse effect likelihood .

Clinical Implications and Adverse Effects

Role in Therapeutic Drug Monitoring (TDM)

While lopinavir trough levels (target: >1 µg/mL) guide TDM, M-3/M-4 measurements provide insights into:

  • Metabolic Capacity: High metabolite/parent drug ratios indicate robust CYP3A activity.

  • Adherence Monitoring: Undetectable metabolites suggest non-compliance or malabsorption .

Regulatory and Research Considerations

Future Research Directions

  • Metabolite Activity: In vitro antiviral assays to assess M-3/M-4’s contribution to HIV suppression.

  • Neuropenetration: CSF/plasma metabolite ratios to evaluate CNS efficacy .

  • Formulation Optimization: Co-crystallization with ritonavir analogs to stabilize metabolite levels.

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